(3-Bromo-2-fluoro-6-methylphenyl)methanol
CAS No.:
Cat. No.: VC18273764
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrFO |
|---|---|
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (3-bromo-2-fluoro-6-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3 |
| Standard InChI Key | OMFWAFFUHRXMNP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)F)CO |
Introduction
Structural and Molecular Characteristics
The molecular structure of (3-Bromo-2-fluoro-6-methylphenyl)methanol consists of a benzene ring substituted at the 2-, 3-, and 6-positions with fluorine, bromine, and methyl groups, respectively, while a hydroxymethyl group (-CH₂OH) is attached at the benzylic position. Key molecular descriptors include:
Table 1: Molecular Properties of (3-Bromo-2-fluoro-6-methylphenyl)methanol
| Property | Value |
|---|---|
| IUPAC Name | (3-bromo-2-fluoro-6-methylphenyl)methanol |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)F)CO |
| InChI Key | OMFWAFFUHRXMNP-UHFFFAOYSA-N |
| CAS Number | Not explicitly listed |
The presence of electronegative halogens (bromine and fluorine) and the electron-donating methyl group creates a polarized aromatic system, influencing its reactivity in substitution and coupling reactions . The hydroxymethyl group provides a site for oxidation, esterification, or etherification, enabling diversification into more complex derivatives.
Synthesis Methods
Reduction of Carboxylic Acid Derivatives
The most documented synthesis route involves the reduction of 3-bromo-2-fluorobenzoic acid derivatives. A borane-tetrahydrofuran (BH₃-THF) complex is typically employed under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C. This method proceeds via the formation of a borate intermediate, followed by acidic workup to yield the primary alcohol:
Table 2: Representative Synthetic Conditions
| Parameter | Detail |
|---|---|
| Starting Material | 3-Bromo-2-fluorobenzoic acid |
| Reducing Agent | Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Yield | Not reported |
Alternative reducing agents, such as lithium aluminum hydride (LiAlH₄), may also be applicable but carry higher risks of over-reduction or side reactions.
Functional Group Compatibility
Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm) are characteristic .
-
¹³C NMR: Signals for the quaternary carbons bearing bromine (δ 115–120 ppm) and fluorine (δ 150–155 ppm) are diagnostic .
-
Mass Spectrometry: A molecular ion peak at m/z 219.05 (M⁺) confirms the molecular weight, with fragmentation patterns indicative of sequential loss of -CH₂OH and Br.
Applications in Chemical Research
Pharmaceutical Intermediate
The bromine and fluorine substituents enhance binding affinity to biological targets, making the compound a valuable precursor in drug discovery. For example, it may serve as a building block for kinase inhibitors or antimicrobial agents, where halogen atoms improve metabolic stability and membrane permeability .
Cross-Coupling Reactions
The bromine atom participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of biaryl or amine-containing derivatives. The fluorine substituent, being a poor leaving group, directs reactivity toward the bromine site, ensuring regioselectivity .
Comparative Analysis with Structural Analogues
Table 4: Comparison with Halogenated Benzyl Alcohol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| (3-Bromo-2-fluoro-6-methylphenyl)methanol | C₈H₈BrFO | 219.05 | -CH₃, -F, -Br | Pharmaceutical intermediates |
| (3-Bromo-2-fluoro-6-methoxyphenyl)methanol | C₈H₈BrFO₂ | 235.05 | -OCH₃, -F, -Br | Agrochemical synthesis |
| 3-Bromo-2-fluorobenzyl Alcohol | C₇H₆BrFO | 205.02 | -F, -Br | Polymer cross-linkers |
The methyl group in (3-Bromo-2-fluoro-6-methylphenyl)methanol enhances lipophilicity compared to methoxy or unsubstituted analogues, making it more suitable for blood-brain barrier penetration in drug design .
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